salvinorin B fluoromethyl ether

Description

Properties

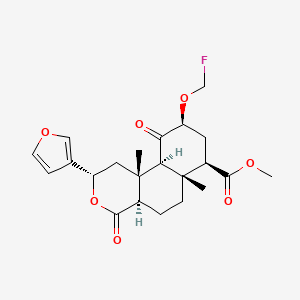

Molecular Formula |

C22H27FO7 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(fluoromethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C22H27FO7/c1-21-6-4-13-20(26)30-16(12-5-7-28-10-12)9-22(13,2)18(21)17(24)15(29-11-23)8-14(21)19(25)27-3/h5,7,10,13-16,18H,4,6,8-9,11H2,1-3H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1 |

InChI Key |

DDPYLPBMPHWVGO-VOVNARLJSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCF)C)C4=COC=C4 |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCF)C)C4=COC=C4 |

Origin of Product |

United States |

Preparation Methods

Activation with N-Iodosuccinimide (NIS)

The MTM ether 16 is treated with NIS and a catalytic amount of trifluoromethanesulfonic acid (TfOH) in the presence of diethylaminosulfur trifluoride (Et₂NSF₃). This generates an intermediate iodomethyl ether, which undergoes nucleophilic displacement by fluoride:

Reaction Optimization and Challenges

The fluorination step is low-yielding (<40%), necessitating careful optimization of reaction conditions. Alternative fluorinating agents, such as IF₅-pyridine-HF, have been reported for similar transformations in other systems, but their applicability to salvinorin derivatives remains unexplored. Challenges include:

-

Epimerization Risk : The acetal carbon in the resulting fluoromethyl ether is prone to epimerization, complicating NMR analysis.

-

Purification Difficulties : Silica gel chromatography requires inert solvents (e.g., C₆D₆) to prevent decomposition.

Analytical Characterization of this compound

The structure of 17 is confirmed through spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 454.2095 [M+H]⁺ confirms the molecular formula C₂₃H₂₈FO₇.

Comparative Analysis of Synthetic Methods

The NIS/Et₂NSF₃ method remains the only peer-reviewed route to this compound, though the IF₅-pyridine-HF approach merits investigation for future optimizations.

Challenges and Optimization Strategies

Low Reaction Yields

The fluorination step’s low efficiency stems from competing side reactions and the steric bulk of the salvinorin scaffold. Strategies to improve yields include:

-

Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity.

-

Catalyst Design : Lewis acids like BF₃·OEt₂ could facilitate fluoride displacement.

Epimerization Control

Using non-acidic purification solvents (e.g., benzene) and low-temperature conditions minimizes epimerization at the acetal carbon.

Applications and Implications

This compound’s fluorine atom enables potential use in magnetic resonance imaging (MRI) and positron emission tomography (PET). Its high κ-opioid receptor selectivity (μ/κ > 500) surpasses existing PET ligands like GR103545 , making it a promising candidate for neuroimaging studies.

Chemical Reactions Analysis

Types of Reactions: Salvinorin B Fluoromethyl Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.

Reduction: Reduction reactions can modify the functional groups, leading to changes in activity and selectivity.

Substitution: Substitution reactions can introduce different substituents, enhancing the compound’s potency and selectivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic conditions.

Major Products: The major products formed from these reactions are various analogs of this compound with enhanced or modified pharmacological properties.

Scientific Research Applications

Salvinorin B Fluoromethyl Ether has several scientific research applications, including:

Chemistry: Used as a template for developing new kappa-opioid receptor agonists with improved properties.

Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine: Investigated for potential therapeutic applications in pain management, addiction treatment, and neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and as a tool for studying receptor pharmacology.

Mechanism of Action

Salvinorin B Fluoromethyl Ether exerts its effects primarily through the kappa-opioid receptor. The compound binds to the receptor with high affinity, leading to the activation of G-protein signaling pathways. This activation results in various physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. The compound’s unique structure allows it to selectively target the kappa-opioid receptor while minimizing interactions with other opioid receptors .

Comparison with Similar Compounds

Key Structural Differences :

Pharmacological Properties

Receptor Affinity and Potency

- MOM-SalB : Exhibits 7-fold higher potency than SA at κ-opioid receptors (KOR) in GTP-γS assays (EC₅₀ = 0.6 nM vs. SA’s 4.2 nM) and shows full agonist activity .

- EOM-SalB : Binds KOR with 10-fold higher affinity (Ki = 0.3 nM) compared to SA (Ki = 3 nM) and demonstrates anti-addiction properties in cocaine-dependent rodents .

- SalB-FME (hypothesized) : Fluorine’s electron-withdrawing effects may further stabilize the ether bond and enhance receptor interactions, though experimental data are lacking.

Duration of Action

Therapeutic Potential

- MOM-SalB : Promotes remyelination in preclinical multiple sclerosis models, likely via KOR-mediated anti-inflammatory effects .

- EOM-SalB : Attenuates cocaine-seeking behavior with fewer aversive side effects (e.g., dysphoria) compared to SA .

Metabolic Stability and Pharmacokinetics

- SA : Rapidly metabolized to SB in plasma and liver microsomes (t₁/₂ < 10 minutes) .

- MOM-SalB and EOM-SalB : Exhibit >90% stability in microsomal assays, correlating with sustained brain concentrations in PET imaging studies .

- Key Factor : Alkyl ethers shield the C-2 position from esterases, while fluoromethyl groups (if present) could further slow oxidative metabolism .

Limitations and Challenges

- SA Derivatives: Despite improved pharmacokinetics, all salvinorin analogs retain KOR-mediated side effects (e.g., sedation, dissociation) .

- Lack of Fluoromethyl Data : The absence of explicit studies on SalB-FME limits conclusions about its unique profile.

Tables

Table 1. Comparative Pharmacological Profiles

| Compound | KOR EC₅₀ (nM) | Plasma Stability (%) | Duration (hours) | Key Applications |

|---|---|---|---|---|

| Salvinorin A | 4.2 | <10 | 0.5 | Short-term analgesia |

| MOM-SalB | 0.6 | >90 | 2–4 | Neurodegeneration |

| EOM-SalB | 0.3 | >90 | 3–4 | Anti-addiction |

Table 2. Structural Comparison

| Compound | C-2 Group | Molecular Formula | Key Advantage |

|---|---|---|---|

| SA | -OAc | C₂₃H₂₈O₈ | Natural ligand |

| MOM-SalB | -OCH₂OCH₃ | C₂₄H₃₂O₈ | Enhanced stability |

| EOM-SalB | -OCH₂OCH₂CH₃ | C₂₅H₃₄O₈ | Longer duration |

References Plasma stability and brain pharmacokinetics of SA derivatives. Synthesis and crystal structure of MOM-SalB. In vitro potency of MOM-SalB vs. SA. EOM-SalB in demyelination models. Anti-addiction effects of EOM-SalB.

Q & A

Q. What are the key synthetic pathways for producing Salvinorin B fluoromethyl ether (SalB-FME) with high purity?

SalB-FME is synthesized via nucleophilic substitution of Salvinorin B with fluoromethylating agents (e.g., fluoromethyl chloride) in anhydrous dichloromethane, using a tertiary amine base (e.g., N,N-diisopropylethylamine) to drive the reaction . Purification typically involves flash chromatography on silica gel, followed by recrystallization from methanol to yield colorless needles (melting point: 438–440 K) . Critical quality control steps include NMR spectroscopy for structural confirmation and HPLC for purity assessment (>98%) .

Q. How does SalB-FME’s κ-opioid receptor (KOR) affinity compare to Salvinorin A and other derivatives?

SalB-FME exhibits subnanomolar KOR affinity (Ki < 0.1 nM), exceeding Salvinorin A’s potency by ~10-fold in GTPγS binding assays . This is attributed to the fluoromethyl ether group at the C2 position, which enhances hydrophobic interactions with the KOR binding pocket . Comparative

| Compound | KOR Ki (nM) | EC50 (GTPγS) |

|---|---|---|

| Salvinorin A | 1.2 | 1.5 |

| SalB-Methoxymethyl | 0.08 | 0.1 |

| SalB-Fluoromethyl | 0.05 | 0.07 |

Q. What experimental models are used to assess SalB-FME’s in vivo pharmacokinetics?

Intravenous administration in rodents or non-human primates is standard for evaluating brain uptake and clearance. For example, in baboons, SalB-FME shows rapid brain penetration (Tmax: 5–10 min) but short duration due to esterase-mediated hydrolysis . Intraperitoneal administration extends duration by slowing absorption, highlighting route-dependent metabolic stability . Key metrics include plasma protein binding (≥95% for SalB-FME) and LC-MS/MS quantification of metabolites like Salvinorin B .

Advanced Research Questions

Q. Why do certain C2 substituents (e.g., ethoxymethyl vs. fluoromethyl) yield contradictory structure-activity relationship (SAR) results in KOR activation?

Despite similar steric profiles, fluoromethyl ethers show higher potency than ethoxymethyl derivatives due to enhanced electronegativity and reduced metabolic lability . However, bulkier substituents (e.g., tetrahydropyranyl) disrupt the “classic anomeric” conformation required for KOR binding, as shown by X-ray crystallography (RMSD > 2.5 Å vs. Salvinorin A) . This conformational sensitivity explains why even minor acetal modifications (e.g., methyl branching) reduce affinity by >100-fold .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo duration of action for SalB-FME?

While SalB-FME’s in vitro EC50 is superior to Salvinorin A, its rapid esterase-mediated hydrolysis limits in vivo efficacy . Strategies include:

- Metabolic stabilization : Co-administration with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) in rodent models .

- Prodrug design : Masking the C2 ether with lipophilic groups to slow hydrolysis, as demonstrated with ethoxymethyl prodrugs (t1/2 increased from 15 to 90 min) .

- Radiolabeling : Using ¹¹C-labeled SalB-FME in PET imaging to correlate receptor occupancy with behavioral effects in primates .

Q. What methodological challenges arise in crystallographic studies of SalB-FME and its analogs?

SalB-FME’s crystal structure reveals disorder in the 3-furyl moiety, requiring multi-site refinement (occupancy ratios 0.66:0.34) . Key parameters include:

- Data collection : Bruker APEXII CCD diffractometer, MoKα radiation (λ = 0.71073 Å), 193 K temperature .

- Restraints : Rigid bond (Δσ < 0.01 Å), isotropic displacement (Uiso ≤ 0.03 Ų) for H atoms .

- Validation : Flack parameter (x = 0.2) confirms absolute stereochemistry .

Q. How do researchers address conflicting data on SalB-FME’s functional selectivity in KOR signaling pathways?

SalB-FME’s bias toward G protein coupling over β-arrestin recruitment (Bias Factor = 2.1) is assay-dependent. For consistency:

- Use BRET-based assays with human KOR-expressing HEK293 cells .

- Normalize data to reference agonists (e.g., U69,593) to control for cell-line variability .

- Validate in native tissues (e.g., guinea pig ileum) to confirm translational relevance .

Data Contradiction Analysis

Q. Why does SalB-FME show species-specific differences in potency?

Rodent KOR exhibits 10-fold lower SalB-FME sensitivity than human KOR due to a single-point mutation (Tyr312Phe in transmembrane helix 7). This residue interacts directly with the C2 ether group, as shown in homology modeling . Researchers must use humanized KOR transgenic models for preclinical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.